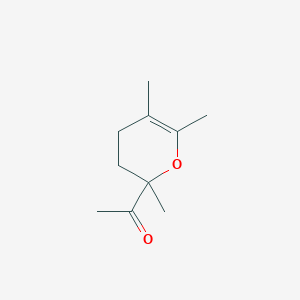

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrazol-1-yl ethanone derivatives, which can offer insights into the chemical behavior and properties that might be expected from the compound . These related compounds have been investigated for their molecular structure, vibrational frequencies, and electronic properties, as well as their potential biological activities .

Synthesis Analysis

While the synthesis of "1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone" is not explicitly described, the synthesis of related compounds such as pyrazol-1-yl ethanone derivatives has been reported. These derivatives have been synthesized and tested for their biological activities, such as antifungal properties against various strains of Candida . The synthesis of these compounds typically involves the formation of the pyrazol ring followed by the introduction of the ethanone group.

Molecular Structure Analysis

The molecular structure of related compounds has been optimized and investigated using computational methods and compared with experimental X-ray diffraction (XRD) data. The geometrical parameters obtained from these studies are found to be in good agreement with the XRD data, indicating the reliability of the computational methods used . The stability of the molecules has been analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound "1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone". However, the reactivity of the carbonyl group in related compounds has been highlighted, with the molecular electrostatic potential (MEP) indicating that the negative charge is localized over the carbonyl group, making it a reactive site for potential chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. The Frontier Molecular Orbital (HOMO-LUMO) analysis is used to determine the charge transfer within the molecules, which is crucial for understanding their reactivity and electronic properties. The MEP analysis provides a visual representation of the charge distribution across the molecule, which is important for predicting sites of chemical reactivity. Additionally, the first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics .

Biological Activity

The related compounds have been subjected to molecular docking studies to predict their potential biological activities. The studies suggest that certain structural features, such as the presence of a fluorine atom or the ethanone group, are crucial for binding to target proteins. These compounds may exhibit inhibitory activity against enzymes like tripeptidyl peptidase II (TPII) and could potentially act as anti-neoplastic agents . The antifungal activity of some derivatives has also been tested, showing moderate activity against various Candida strains .

Scientific Research Applications

-

- Application : The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

- Method : The synthesis of 2H-Pyrans has been discussed in the literature with various synthetic methods reported .

- Results : Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Synthesis of Tetrahydropyranylated Products

-

Synthesis of Tetrahydropyran Derivatives

- Synthesis of 2H-Pyrans

- Application : The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

- Method : The synthesis of 2H-Pyrans has been discussed in the literature with various synthetic methods reported .

- Results : Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Future Directions

properties

IUPAC Name |

1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJNIPXRTMFVGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(CC1)(C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397403 |

Source

|

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone | |

CAS RN |

18229-58-8 |

Source

|

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)